
Carbocyclic puromycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbocyclic puromycin, also known as this compound, is a useful research compound. Its molecular formula is C23H31N7O4 and its molecular weight is 469.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Introduction to Carbocyclic Puromycin
This compound is a synthetic analog of puromycin, a well-known aminonucleoside antibiotic that exhibits significant biological activity, particularly in inhibiting protein synthesis. The modification of the original structure to create this compound enhances its stability and efficacy, making it a subject of interest in various scientific research applications, especially in the fields of microbiology and oncology.
Synthesis of this compound
The synthesis of this compound involves several key steps:
- Starting Materials : The compound is synthesized from N-(benzyloxycarbonyl)-p-methoxy-L-phenylalanine and a racemic aminonucleoside.
- Key Reactions : The process includes the coupling of these components, followed by the removal of protective groups and separation of diastereomers.
- Kinetic Studies : Research indicates that this compound serves as an excellent substrate for peptidyltransferase reactions with both prokaryotic and eukaryotic ribosomes, demonstrating comparable cytotoxicity to that of natural puromycin against P-388 mouse lymphoid leukemia cells .
Antimicrobial Activity
This compound retains the antimicrobial properties of its parent compound, making it effective against various bacterial strains. Its structural modifications allow for enhanced metabolic stability, which is crucial for therapeutic applications.
Cancer Research
Due to its ability to inhibit protein synthesis, this compound is being explored as a potential treatment for cancer. Its cytotoxic effects on cancer cell lines suggest it could serve as a lead compound for developing new anticancer drugs. Studies have shown that it can induce apoptosis in cancer cells, supporting its role in cancer therapeutics .
Protein Synthesis Inhibition
This compound is utilized in studies focusing on protein synthesis mechanisms. By inhibiting the peptidyltransferase activity in ribosomes, researchers can investigate the dynamics of translation and protein production within cells .
Structural Biology
The compound's ability to bind to ribosomes makes it valuable in structural biology studies aimed at understanding ribosomal functions and interactions with various substrates. This can provide insights into the mechanisms of antibiotic action and resistance .
Comparative Analysis of this compound Derivatives
Derivative | Synthesis Method | Biological Activity | Stability |
---|---|---|---|
This compound | Coupling reactions with aminonucleosides | Effective against bacteria and cancer cells | High metabolic stability |
Epi-4′-Carbocyclic Puromycin | Pd(0)/InI-mediated allylations | Retains antimicrobial activity | Enhanced due to structural modifications |
Other Analogues | Various synthetic pathways | Variable; dependent on specific modifications | Generally lower than this compound |
Case Study 1: Antitumor Activity
In vitro studies demonstrated that this compound induced significant apoptosis in various cancer cell lines, including those from breast and ovarian cancers. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Case Study 2: Antibiotic Efficacy
Research conducted on different bacterial strains revealed that this compound effectively inhibited growth, showcasing its potential as a broad-spectrum antibiotic. This study highlighted its use in treating infections caused by resistant bacterial strains .
特性
CAS番号 |
104264-92-8 |
---|---|
分子式 |
C23H31N7O4 |
分子量 |
469.5 g/mol |
IUPAC名 |
2-amino-N-[(1S,2S,3S,5R)-3-[6-(dimethylamino)purin-9-yl]-2-hydroxy-5-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C23H31N7O4/c1-29(2)21-19-22(26-11-25-21)30(12-27-19)17-9-14(10-31)18(20(17)32)28-23(33)16(24)8-13-4-6-15(34-3)7-5-13/h4-7,11-12,14,16-18,20,31-32H,8-10,24H2,1-3H3,(H,28,33)/t14-,16?,17-,18-,20+/m0/s1 |
InChIキー |
KABZPFHZISKOAR-UTLZNAOTSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO |
異性体SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3C[C@H]([C@@H]([C@@H]3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO |
正規SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO |
同義語 |
9-((2-hydroxy-4-(hydroxymethyl)-3-((4-methoxyphenylalanyl)amino)cyclopentyl))-6-(dimethylamino)purine carbocyclic puromycin puromycin, carbocyclic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。